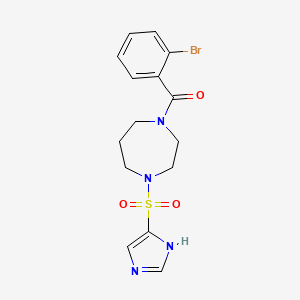

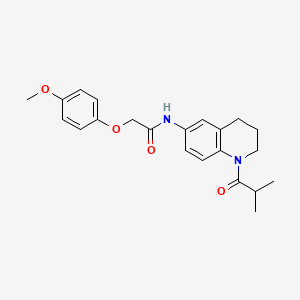

![molecular formula C22H20ClFN2O2S B2501016 3-苄基-1-(3-氯-4-氟苯基)-1-[(2-羟基-3-甲氧基苯基)甲基]硫脲 CAS No. 306730-50-7](/img/structure/B2501016.png)

3-苄基-1-(3-氯-4-氟苯基)-1-[(2-羟基-3-甲氧基苯基)甲基]硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

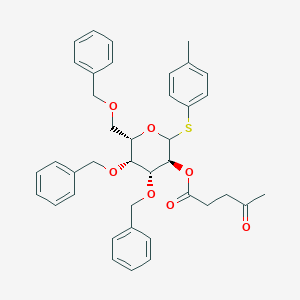

The compound of interest, 3-Benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea, is a thiourea derivative, which is a class of compounds known for their biological activity and potential in various applications. Thiourea derivatives are characterized by the presence of a thiocarbonyl group (C=S) and are often involved in hydrogen bonding due to their functional groups .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the condensation reaction of an isothiocyanate with an amine. In the context of the provided papers, while the exact synthesis of the compound is not detailed, similar compounds have been synthesized through related methods. For instance, benzoylthiourea derivatives have been synthesized from the condensation reaction of benzoylisothiocyanate with aminophenol . The synthesis process is crucial as it can affect the purity, yield, and physical properties of the resulting compound.

Molecular Structure Analysis

Thiourea derivatives often exhibit interesting conformational features due to the substitution on the thiourea core and the ability to form intramolecular hydrogen bonds, such as N–H∙∙∙O=C . The molecular structure is further influenced by the spatial arrangement of substituents, which can lead to different crystal systems and dihedral angles between the thiourea group and adjacent phenyl rings . The molecular electrostatic potential map and the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also important for understanding the reactivity and electronic properties of the compound .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. The chloromethyl group in related compounds can undergo further substitution to yield various substituted methylthioflavones . The presence of electron-donating and electron-withdrawing groups on the phenyl rings can influence the reactivity of the thiourea derivatives in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds can affect the melting point and solubility of the compound . The vibrational spectroscopy data, such as IR and Raman, along with NMR and UV-Vis spectroscopy, provide insights into the functional groups and their environment within the molecule . The non-linear optical (NLO) properties of these compounds are of particular interest for materials science applications and can be investigated through the calculation of electric dipole moment, polarizability, and hyperpolarizability .

科学研究应用

晶体结构分析:已对硫脲衍生物进行了晶体结构研究,类似于所讨论的这种。例如,对1-(2-羟乙基)-3-(3-甲氧基苯基)硫脲的研究揭示了甲氧基苯基单元的平面性和苯环与硫脲单元之间的二面角,有助于我们了解这类化合物的结构特性(Choi et al., 2010)。

化学反应和转化:研究的另一个方面集中在涉及硫脲衍生物的化学反应上。例如,一项研究探讨了溴代苯内酯/内酰胺与甲氧基硫苯甲酰胺和硫脲的反应,突显了新型化学转化的潜力(Kammel et al., 2015)。

合成和生物评价:硫脲衍生物的研究包括它们的合成和生物评价。一项合成各种硫脲衍生物并评估其抗自由基清除剂性能和酶抑制活性的研究展示了这些化合物在生物医学应用中的潜力(Raza et al., 2022)。

光致发光性能:还探讨了硫脲衍生物的光致发光性能。一项关于1-(2-羟基苯基)硫脲的研究讨论了其在荧光猝灭研究中的潜在用途,这在分析化学应用中可能具有重要意义(Sunil et al., 2015)。

分子对接研究:硫脲衍生物的分子对接研究,例如涉及生物活性Cu(I)硫脲衍生物的研究,为我们提供了有关它们与生物分子相互作用和作为药物候选物的潜力的见解(Hussain et al., 2020)。

抗炎活性:硫脲衍生物的抗炎性质是另一个感兴趣的领域。研究已合成了新型化合物,如N-(3-氯-4-氟苯基)-2-硫代噻唑啉-3-基乙酰胺,并评估了它们的抗炎活性(Sunder & Maleraju, 2013)。

细胞毒性评价:对硫脲衍生物的细胞毒性进行研究,例如合成1-苯甲酰-3-甲基硫脲衍生物并对抗癌细胞系进行评估,为潜在的治疗应用提供了宝贵信息(Ruswanto et al., 2015)。

属性

IUPAC Name |

3-benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClFN2O2S/c1-28-20-9-5-8-16(21(20)27)14-26(17-10-11-19(24)18(23)12-17)22(29)25-13-15-6-3-2-4-7-15/h2-12,27H,13-14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDDWQIWPUFKNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CN(C2=CC(=C(C=C2)F)Cl)C(=S)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(3-chloro-4-fluorophenyl)-3-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

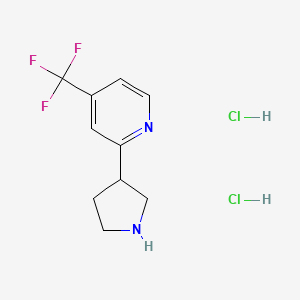

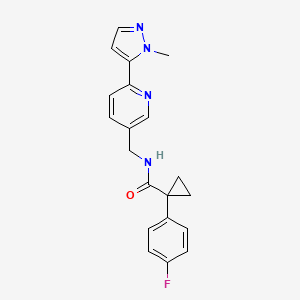

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)

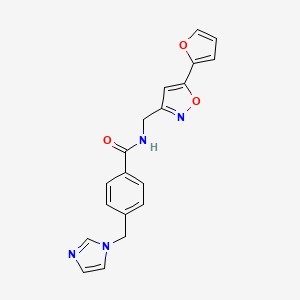

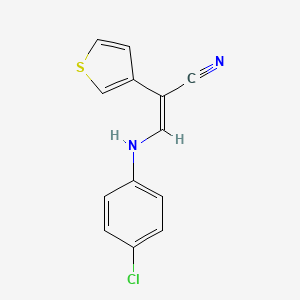

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)

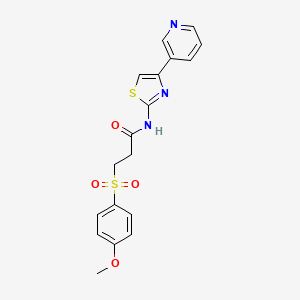

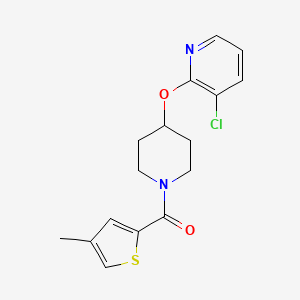

![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2500946.png)

![1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2500955.png)